Iso Desloratadine

Description

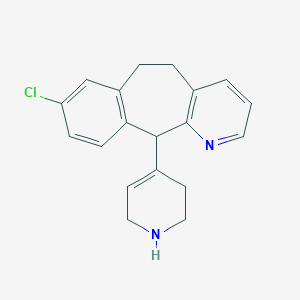

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Iso-Desloratadine Synthesis Pathway: A Technical Guide for Pharmaceutical Scientists

Introduction

In the landscape of antihistamine therapeutics, Desloratadine, the active metabolite of Loratadine, holds a significant position. Its synthesis and impurity profiling are critical aspects of pharmaceutical development and quality control. Among the known process-related impurities, Iso-Desloratadine, also identified as Desloratadine EP Impurity B, presents a unique challenge. This isomer, formed during the synthesis of Desloratadine, necessitates a thorough understanding of its formation pathway to ensure the purity and safety of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive elucidation of the synthesis pathway of Iso-Desloratadine. Moving beyond a mere procedural outline, this document delves into the mechanistic underpinnings of its formation, the critical process parameters influencing its yield, and the analytical methodologies for its characterization and control. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of Desloratadine and its related compounds.

The Genesis of Iso-Desloratadine: An Isomeric Byproduct of Desloratadine Synthesis

The formation of Iso-Desloratadine is intrinsically linked to the primary synthetic route of Desloratadine, which predominantly involves the alkaline hydrolysis of its precursor, Loratadine.[1] This process, aimed at the decarboethoxylation of Loratadine, inadvertently creates conditions conducive to an isomeric rearrangement, yielding Iso-Desloratadine.

The core transformation is the conversion of the exocyclic double bond in Desloratadine to an endocyclic double bond within the piperidine ring, resulting in the formation of Iso-Desloratadine.

Chemical Structures

-

Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine

-

Iso-Desloratadine (Desloratadine EP Impurity B): 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine[4][5]

Synthetic Pathways and Mechanistic Insights

The primary route to Desloratadine, and consequently the formation of Iso-Desloratadine, is the base-catalyzed hydrolysis of Loratadine. This reaction is typically carried out using strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent system under reflux conditions.[6] The elevated temperatures and basic environment are the key drivers for both the desired decarboethoxylation and the undesired isomerization.

Proposed Mechanism of Iso-Desloratadine Formation

While the precise mechanism of isomerization is a subject of ongoing investigation, a plausible pathway can be postulated based on fundamental organic chemistry principles. The strong basic conditions can facilitate a proton abstraction from the carbon adjacent to the exocyclic double bond in the piperidine ring of Desloratadine. This would generate a resonance-stabilized carbanion or a related enamine intermediate. Subsequent protonation of this intermediate at a different position can lead to the formation of the more thermodynamically stable endocyclic double bond of Iso-Desloratadine.

The prolonged reaction times and high temperatures often employed in the decarboethoxylation of Loratadine likely provide the necessary energy to overcome the activation barrier for this isomerization.

Figure 1: Proposed pathway for the formation of Iso-Desloratadine during Desloratadine synthesis.

Experimental Protocols and Methodologies

The synthesis of Iso-Desloratadine is not typically a targeted synthesis but rather a consequence of the conditions used for Desloratadine production. Therefore, the following protocol outlines a general procedure for the synthesis of Desloratadine from Loratadine, which is known to produce Iso-Desloratadine as a significant impurity.

Synthesis of Desloratadine and Concomitant Formation of Iso-Desloratadine

Objective: To synthesize Desloratadine via alkaline hydrolysis of Loratadine, with an awareness of the potential for Iso-Desloratadine formation.

Materials:

-

Loratadine

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (or other suitable alcohol)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Loratadine in ethanol.

-

Add a solution of NaOH or KOH in water to the flask.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of Desloratadine and Iso-Desloratadine.

Note: The ratio of Desloratadine to Iso-Desloratadine in the crude product will depend on the specific reaction conditions (base concentration, temperature, and reaction time).

Isolation and Purification of Iso-Desloratadine

The separation of Iso-Desloratadine from Desloratadine is a critical step for obtaining a pure reference standard and for accurate quantification in drug substance batches. Due to their isomeric nature and similar physicochemical properties, this separation can be challenging.

Methodology:

-

Column Chromatography: Preparative column chromatography using silica gel is a common method for the separation of isomers. A suitable eluent system, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing, can be employed.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity and smaller scale separations, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

Figure 2: General workflow for the isolation and purification of Iso-Desloratadine.

Analytical Characterization

Unambiguous identification and quantification of Iso-Desloratadine require a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for the routine analysis of Desloratadine and its impurities. A reversed-phase C18 column with a gradient elution program using a buffered mobile phase is typically employed to achieve baseline separation of Desloratadine, Iso-Desloratadine, and other related substances.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of impurities. The mass-to-charge ratio (m/z) of Iso-Desloratadine is identical to that of Desloratadine, but its fragmentation pattern in MS/MS experiments can be used for confirmation. The molecular weight of both Desloratadine and Iso-Desloratadine is 310.82 g/mol .[5]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Iso-Desloratadine. The key differentiating features in the NMR spectra will be the chemical shifts and coupling patterns of the protons and carbons in the vicinity of the double bond within the piperidine ring. For Iso-Desloratadine, signals corresponding to vinylic protons in the tetrahydropyridine ring would be expected, which are absent in the spectrum of Desloratadine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of Iso-Desloratadine. Tandem mass spectrometry (MS/MS) will provide a unique fragmentation pattern that can be used to differentiate it from Desloratadine.

Table 1: Key Analytical Techniques for Iso-Desloratadine Characterization

| Technique | Purpose | Expected Observations for Iso-Desloratadine |

| HPLC | Separation and Quantification | Distinct retention time from Desloratadine. |

| LC-MS | Identification | Same m/z as Desloratadine; distinct fragmentation in MS/MS. |

| ¹H NMR | Structural Elucidation | Signals for vinylic protons in the tetrahydropyridine ring. |

| ¹³C NMR | Structural Elucidation | Signals for sp² carbons of the endocyclic double bond. |

| HRMS | Elemental Composition | Accurate mass corresponding to C₁₉H₁₉ClN₂. |

Causality Behind Experimental Choices and Process Control

The formation of Iso-Desloratadine is a direct consequence of the harsh reaction conditions required for the decarboethoxylation of Loratadine. Understanding the interplay of various process parameters is crucial for controlling the level of this impurity.

-

Choice of Base: Strong bases like NaOH and KOH are necessary to effect the hydrolysis of the carbamate group in Loratadine. However, their high basicity also promotes the proton abstraction that initiates isomerization. The concentration of the base is a critical parameter to control.

-

Solvent System: Alcoholic solvents are typically used to solubilize the reactants. The polarity of the solvent can influence the stability of the intermediates and the rate of both the desired reaction and the isomerization.

-

Temperature and Reaction Time: Higher temperatures and longer reaction times, while ensuring complete conversion of Loratadine, also increase the likelihood of isomerization. Process optimization studies are essential to find a balance between reaction completion and impurity formation.

By carefully controlling these parameters, it is possible to minimize the formation of Iso-Desloratadine and simplify the downstream purification process. The development of alternative, milder methods for the decarboethoxylation of Loratadine could be a promising area for future research to circumvent the formation of this isomeric impurity.

Conclusion

The synthesis of Iso-Desloratadine is not a deliberate process but an inherent challenge in the manufacturing of Desloratadine from Loratadine. Its formation is a consequence of the basic and thermal stress applied during the decarboethoxylation step. A thorough understanding of the reaction mechanism, even if theoretical, coupled with robust analytical methods for its detection and characterization, is paramount for the effective control of this impurity. By optimizing the process parameters of the Desloratadine synthesis and employing efficient purification techniques, the levels of Iso-Desloratadine can be maintained within acceptable limits, ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for scientists and researchers to navigate the complexities of Iso-Desloratadine synthesis and control.

References

- Google Patents. (n.d.). CN104610225A - Preparation method of desloratadine.

- Google Patents. (n.d.). US20050203116A1 - Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.

-

Pharmaffiliates. (n.d.). Desloratadine-impurities. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Desloratadine EP Impurity B. Retrieved from [Link]

- Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH.

- Yadav, M., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 120, 1-21.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 3. heteroletters.org [heteroletters.org]

- 4. Desloratadine EP Impurity B | 183198-49-4 [chemicea.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation Mechanism of Iso Desloratadine Impurity

Introduction: The Significance of Purity in Desloratadine

Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine.[1] It is widely prescribed for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Process-related impurities and degradation products can impact the stability of the drug product and may pose potential safety risks.[2] One such critical impurity in the synthesis of Desloratadine is Iso Desloratadine, an isomer that requires stringent control to meet regulatory standards. This guide provides a comprehensive examination of the mechanistic pathways leading to the formation of this compound, offering valuable insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of Desloratadine.

Chemical Structures: Desloratadine and Its Isomeric Impurity

A clear understanding of the molecular architecture of both the API and the impurity is fundamental to comprehending the transformation mechanism.

-

Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5]

-

This compound (Desloratadine EP Impurity B): 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[3][6]

The key structural difference lies in the position of the double bond associated with the piperidine ring. In Desloratadine, the double bond is exocyclic to the piperidine ring, whereas in this compound, it is endocyclic. This seemingly minor shift in the double bond position has significant implications for the molecule's properties and necessitates distinct analytical separation.

Part 1: The Primary Formation Pathway - Base-Catalyzed Isomerization During Synthesis

The most common synthetic route to Desloratadine involves the base-catalyzed hydrolysis and subsequent decarboxylation of its precursor, Loratadine.[4] It is within this chemical environment—characterized by elevated temperatures and the presence of a strong base—that the isomerization to this compound is believed to predominantly occur.

Synthetic Context: The Conversion of Loratadine to Desloratadine

The synthesis typically employs a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent system under reflux conditions (temperatures often ranging from 70°C to 100°C).[4] This process effectively removes the ethoxycarbonyl group from the piperidine nitrogen of Loratadine.

Typical Reaction Conditions:

| Parameter | Condition | Reference |

| Starting Material | Loratadine | [3] |

| Reagents | Sodium Hydroxide (NaOH) | [3] |

| Solvent System | Ethanol and Water | [3] |

| Temperature | Reflux | [3] |

Proposed Mechanism of Base-Catalyzed Isomerization

The formation of this compound under these conditions can be rationalized by a base-catalyzed double bond migration. The mechanism likely proceeds through the formation of a resonance-stabilized carbanion intermediate.

-

Proton Abstraction: The strong base (hydroxide ion) abstracts an acidic proton from the carbon atom adjacent to the exocyclic double bond within the piperidine ring. This proton is rendered acidic due to its allylic position.

-

Formation of a Carbanion: The removal of the proton results in the formation of a carbanion. This negative charge is delocalized through resonance, with the electrons shifting to the carbon of the exocyclic double bond.

-

Protonation and Tautomerization: The resonance-stabilized intermediate can then be protonated by a proton source in the reaction mixture (e.g., water or ethanol). Protonation at the exocyclic carbon atom leads to the formation of the more thermodynamically stable endocyclic double bond of this compound.

Caption: Proposed mechanism of base-catalyzed isomerization.

Part 2: A Potential Secondary Pathway - Acid-Catalyzed Isomerization

While the primary route of this compound formation is linked to the basic conditions of synthesis, the potential for acid-catalyzed isomerization should not be disregarded. Acidic conditions might be encountered during work-up procedures or as a result of forced degradation.[7]

Proposed Mechanism of Acid-Catalyzed Isomerization

The acid-catalyzed migration of the double bond from an exocyclic to an endocyclic position is a well-established reaction in organic chemistry.[7][8] The mechanism proceeds through a carbocation intermediate.

-

Protonation: An acid (H⁺) protonates the exocyclic double bond of Desloratadine. This protonation occurs at the terminal carbon, following Markovnikov's rule, to form the more stable tertiary carbocation on the piperidine ring.

-

Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon atom within the piperidine ring.

-

Formation of Endocyclic Alkene: The removal of this proton leads to the formation of the endocyclic double bond, resulting in the this compound structure. The endocyclic alkene is generally more thermodynamically stable than the exocyclic alkene, thus driving the equilibrium towards the formation of the impurity.

Caption: Proposed mechanism of acid-catalyzed isomerization.

Part 3: Experimental Protocols for Detection and Characterization

The ability to reliably detect, quantify, and characterize this compound is paramount for quality control. Stability-indicating analytical methods are essential for this purpose.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of analytical methods.[4]

Objective: To induce the formation of degradation products, including this compound, under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Desloratadine in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.

-

-

Base Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

-

Keep the solution at 60°C for 20 hours.[9]

-

Cool, neutralize with 1 N HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose the solid Desloratadine powder to dry heat at 70°C in a hot-air oven.[5]

-

Dissolve the stressed sample in the mobile phase for analysis.

-

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method.

Stability-Indicating UPLC Method for Desloratadine and Its Impurities

A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Desloratadine from this compound and other related substances.[4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0 |

| Mobile Phase B | Acetonitrile:Methanol:Water (50:25:25 v/v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 272 nm or 280 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 8 minutes |

This method has been shown to effectively separate Desloratadine from its known impurities and degradation products.[4][10]

Caption: General workflow for impurity analysis.

Spectroscopic Characterization

Unambiguous identification of this compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): In LC-MS analysis, this compound will exhibit the same protonated molecular ion ([M+H]⁺) as Desloratadine due to their isomeric nature. Fragmentation patterns obtained through MS/MS would be crucial for differentiation. For N-nitroso-desloratadine, a related impurity, the precursor ion [M+H]⁺ is observed at m/z 340.1, which fragments to m/z 310.1, corresponding to the loss of the NO group.[11] A similar detailed fragmentation analysis would be required for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive techniques for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in and around the piperidine ring will be distinctly different for Desloratadine and this compound, reflecting the change in the double bond position.

Conclusion

The formation of the this compound impurity is intrinsically linked to the chemical environment present during the synthesis and potential degradation of Desloratadine. The primary mechanism is proposed to be a base-catalyzed isomerization occurring during the conversion of Loratadine to Desloratadine, driven by the thermodynamic stability of the endocyclic double bond. A secondary, acid-catalyzed pathway may also contribute under specific conditions. A thorough understanding of these mechanisms, coupled with robust, validated, stability-indicating analytical methods, is essential for the effective control of this compound. This ensures the production of high-purity Desloratadine, thereby safeguarding the quality, safety, and efficacy of the final drug product.

References

-

Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Journal of AOAC INTERNATIONAL, 105(4), 979-985. [Link]

-

Acid catalysed double bond migration to give conjugation. (2020). YouTube. [Link]

-

Desloratadine EP Impurities & Related Compounds. SynThink. [Link]

-

Desloratadine Impurities. SynZeal. [Link]

-

This compound Hydrochloride Salt. PubChem. [Link]

-

A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-42. [Link]

-

A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2012). Scientia Pharmaceutica, 80(1), 139-52. [Link]

-

Isomerization of alkenes Loratadine? ResearchGate. [Link]

-

The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2024). YouTube. [Link]

-

Exocyclic vs. endocyclic double bonds in E1 elimination. Chemistry Stack Exchange. [Link]

-

A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. MDPI. [Link]

-

A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed. [Link]

-

Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry. [Link]

-

What is the mechanism of Desloratadine? Patsnap Synapse. [Link]

-

Base Catalyzed D/L Isomerization. YouTube. [Link]

-

Molecular Origin of the Distinct Tabletability of Loratadine and Desloratadine: Role of the Bonding Area - Bonding Strength Interplay. PubMed. [Link]

-

Desloratadine. PubChem. [Link]

-

Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. PMC. [Link]

- Processes for preparation of polymorphic forms of desloratadine.

- Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine.

-

Exocyclic and Endocyclic Double Bond. ResearchGate. [Link]

-

IsoDesloratadine; Desloratadine Impurity B (EP). GalChimia. [Link]

-

Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]

-

Catalytic double bond isomerization / functionalization of fatty acids. Ruhr-Universität Bochum. [Link]

-

Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. NIH. [Link]

-

Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[3][4] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. [Link]

Sources

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. arabjchem.org [arabjchem.org]

- 4. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

Foreword: The Criticality of Isomer and Impurity Characterization in Pharmaceutical Sciences

An In-depth Technical Guide to the Physicochemical Properties of Iso Desloratadine

In the landscape of active pharmaceutical ingredient (API) development, the maxim "the dose makes the poison" is profoundly influenced by the purity of the drug substance. It is not merely the API itself but the entire constellation of related substances, including isomers, metabolites, and degradation products, that dictates the ultimate safety and efficacy profile of a therapeutic. This compound, a positional isomer and a designated impurity (EP Impurity B) of the widely-used antihistamine Desloratadine, serves as a quintessential case study in the importance of rigorous physicochemical characterization.[1][2]

Understanding the distinct properties of this compound is not an academic exercise; it is a regulatory and safety imperative. Differences in solubility, stability, and crystal form between an API and its isomer can have significant ramifications on bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering not just data, but the strategic rationale behind the analytical methodologies employed to elucidate these characteristics. It is designed for researchers, quality control analysts, and drug development professionals who operate at the intersection of chemistry and pharmaceutical science.

Part 1: Core Physicochemical Identity - A Tale of Two Isomers

At a fundamental level, this compound and Desloratadine share the same molecular formula and weight. However, the seemingly subtle shift in the arrangement of their constituent atoms precipitates a cascade of divergent physical and chemical behaviors.

The primary causal factor for their differing properties lies in the variation of the pyridine nitrogen's position within the tricyclic ring system. This structural alteration impacts electron distribution, molecular symmetry, and intermolecular bonding potential, which in turn governs macroscopic properties like melting point, solubility, and crystal packing.

Table 1: Comparison of Core Physicochemical Properties: this compound vs. Desloratadine

| Property | This compound | Desloratadine | Rationale for Differences |

| IUPAC Name | 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene[3][4] | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5]cyclohepta[1,2-b]pyridine[6] | Reflects the different position of the nitrogen atom in the pyridine ring. |

| CAS Number | 183198-49-4[1][2][4][7] | 100643-71-8[8][9] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₁₉H₁₉ClN₂[1][2] | C₁₉H₁₉ClN₂[6][8][10] | Identical, as they are isomers. |

| Molecular Weight | 310.82 g/mol [1][2][4] | ~310.83 g/mol [6][8][10] | Identical, as they are isomers. |

| Physical Form | Solid, Off-White to Red[1][2] | White to creamish crystalline powder[6][8] | Different crystal packing and potential chromophores lead to varied appearance. |

| Melting Point | >65°C (with decomposition)[2] | 150-151°C[6][9] (Polymorph-dependent)[11][12] | Isomerism profoundly affects crystal lattice energy and thermal stability. |

| Predicted pKa | 9.28 ± 0.10[2] | 4.3 (Pyridine N), 9.7 (Piperidine N)[6] | The position of the pyridine nitrogen alters its basicity. |

| Stability | Hygroscopic, Light Sensitive[2] | Unstable to dry heat, oxidation, and basic conditions[13][14] | Structural differences can create new vulnerabilities to environmental factors. |

Solubility Profile: A Critical Differentiator

Solubility is a cornerstone of biopharmaceutical performance. While comprehensive data for this compound is limited, its characterization as "slightly soluble" in DMSO and methanol provides a starting point.[1][2] This contrasts sharply with the well-documented pH-dependent solubility of Desloratadine.

Table 2: Solubility of Desloratadine in Various Solvents

| Solvent / Medium | Solubility |

| Water | 0.1 mg/mL (Slightly Soluble)[6] |

| 0.1N HCl | 33.9 - 40 mg/mL (Soluble)[6] |

| 0.1N NaOH | 0.08 g/mL (Slightly Soluble)[6] |

| Methanol | >400 mg/mL (Very Soluble)[6] |

| Ethanol | >100 mg/mL (Very Soluble)[6] |

| Propylene Glycol | >100 mg/mL (Very Soluble)[6] |

| Acetone | 20 mg/mL (Soluble)[6] |

Expert Insight: The significant difference in aqueous solubility, particularly under acidic conditions, is a direct consequence of the differing pKa values. Desloratadine's pyridine nitrogen (pKa ~4.3) readily protonates in acidic media, forming a soluble salt. The predicted pKa of this compound suggests its basicity is different, which would alter its solubility profile across the physiological pH range, directly impacting potential oral absorption.

Part 2: The Analytical Gauntlet: Differentiating and Quantifying this compound

The central analytical challenge is the unambiguous identification and quantification of this compound in the presence of a large excess of Desloratadine. A multi-technique approach is not just recommended; it is essential for a robust, self-validating analytical system.

Workflow for Isomer Differentiation

Caption: Workflow for the comprehensive analysis of this compound.

Chromatographic Separation: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for separating this compound from the main API. The choice of stationary phase, mobile phase composition, and pH is critical. Because the two isomers have slightly different polarities and pKa values, these can be exploited to achieve separation.

Protocol: Representative HPLC Method for Impurity Profiling

-

Instrumentation: A validated HPLC system with a UV/Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5-µm packing L1) is a common starting point due to its versatility.[15]

-

Mobile Phase: A gradient mixture is often required to resolve closely eluting impurities.

-

Solvent A: Phosphate buffer (e.g., 6.8 g/L monobasic potassium phosphate, adjusted to pH 3.0 with phosphoric acid).[15] The acidic pH ensures protonation and consistent retention of the basic analytes.

-

Solvent B: A mixture of Acetonitrile and Methanol.

-

-

Gradient Program: A shallow gradient that slowly increases the organic content (Solvent B) allows for the effective separation of closely related compounds.

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 258 nm or 280 nm.[14][15] A PDA detector is superior as it provides spectral data to aid in peak purity assessment.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and 0.1 N HCl) to a final concentration appropriate for the assay.[15]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The specificity study must demonstrate baseline resolution between Desloratadine, this compound, and other known impurities.

Spectroscopic and Thermal Confirmation

While chromatography separates, spectroscopy and thermal analysis provide definitive identification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the gold standard for structural elucidation. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique. The different placement of the pyridine nitrogen in this compound creates a distinct electronic environment, leading to a unique "fingerprint" of chemical shifts and coupling constants compared to Desloratadine.[4] This allows for unambiguous confirmation of the isomeric structure.

2. Powder X-Ray Diffraction (PXRD)

-

Causality: PXRD probes the long-range order of a crystalline solid. Since this compound and Desloratadine are different molecules, they will pack into different crystal lattices, resulting in unique diffraction patterns with characteristic peaks at specific 2θ angles.[4] This technique is essential for identifying the solid form of the impurity and distinguishing it from polymorphs of the parent drug.

3. Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the heat flow into or out of a sample as it is heated. The melting point of a pure crystalline substance is a sharp, well-defined endotherm. The reported thermal event for this compound (>65°C with decomposition) is drastically different from the sharp melt of Desloratadine (~151-158°C).[2][9][16] This provides a simple, rapid method for differentiation and can indicate thermal instability.

Protocol: Solid-State Characterization (PXRD & DSC)

-

Sample Preparation: The isolated impurity solid is used directly. No special preparation is needed, though gentle grinding may be used to ensure homogeneity.

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.[17]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a point beyond the expected thermal events (e.g., 25°C to 200°C).[17]

-

Record the heat flow to identify melting endotherms, crystallizations, or decomposition exotherms.

-

-

PXRD Analysis:

-

Place a sufficient amount of the sample powder onto the sample holder, ensuring a flat, even surface.

-

Mount the holder in the diffractometer.

-

Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using CuKα radiation.[17]

-

The resulting diffractogram will show a series of peaks at specific angles, which is characteristic of the substance's crystal structure.

-

Part 3: Stability Profile - Predicting and Proving Chemical Integrity

The stability of an impurity is as important as the stability of the API. An unstable impurity can degrade into new, potentially toxic compounds. This compound is reported to be hygroscopic and light-sensitive.[2]

Expert Insight: Given its structural similarity to Desloratadine, it is logical to hypothesize that this compound may be susceptible to similar degradation pathways, namely oxidation and degradation under basic and thermal stress.[13][14] Forced degradation studies are the definitive way to test this hypothesis.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Protocol: Forced Degradation (Stress Testing)

-

Objective: To identify potential degradation products and pathways and to confirm the peak purity/specificity of the primary analytical method.

-

Stock Solution: Prepare a stock solution of isolated this compound in a suitable solvent.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acidic: Add HCl to a final concentration of 0.1N. Heat if necessary.

-

Basic: Add NaOH to a final concentration of 0.1N. Heat if necessary.[18]

-

Oxidative: Add H₂O₂ to a final concentration of ~3%. Keep at room temperature.

-

Thermal: Heat the solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solution to light as specified in ICH Q1B guidelines.

-

-

Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Look for a decrease in the this compound peak area and the appearance of new peaks (degradants). The PDA detector is crucial here for comparing the spectra of the degradants and ensuring the main peak remains pure.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that moves from foundational data to sophisticated analytical differentiation. While sharing a common molecular formula with Desloratadine, its unique isomeric structure results in distinct properties, including a significantly different thermal profile, solubility characteristics, and spectroscopic fingerprints. A robust analytical strategy, grounded in orthogonal techniques like chromatography (HPLC/UPLC), spectroscopy (NMR), and thermal analysis (DSC/PXRD), is non-negotiable for its reliable identification and control. The insights gained from these analyses are fundamental to ensuring the quality, safety, and regulatory compliance of any Desloratadine-containing pharmaceutical product.

References

- SynThink.

- National Center for Biotechnology Information. This compound Hydrochloride Salt.

- SynZeal.

- Pharmaffiliates.

- Veeprho.

- Simson Pharma Limited.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Hisnida, H., et al. (2019). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation.

- Apotex Inc. (2018).

- ChemicalBook. (2025).

- Benchchem.

- Cayman Chemical. (2022).

- Journal of Chemical and Pharmaceutical Research.

- Guidechem.

- PharmaCompass.

- Pharma Excipients. (2023). In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome.

- ResearchGate.

- ResearchGate. Physicochemical properties of LOR and DES.

- ResearchGate. (PDF)

- ResearchGate.

- Khan, M. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.

- SynZeal.

- Patel, B. N., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma. Journal of Young Pharmacists.

- Popović, G., et al. (2008). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media.

- Indian Journal of Pharmaceutical Sciences.

- ChemicalBook.

- U.S. Pharmacopeia. (2018).

- LKT Labs.

- Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis.

- ResearchGate.

- Journal of Chemical Health Risks. (2023). Development and Validation of an Isocratic Reverse-Phase High-Performance Liquid Chromatographic Method for the Simultaneous Estimation of Desloratadine and Montelukast Sodium in Bulk and Combined Dosage Form.

- Veeprho.

- National Center for Biotechnology Information. Desloratadine.

- Google Patents.

- Google Patents.

- European Medicines Agency. (2011).

- Pašić, J., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Arhiv za farmaciju.

- ResearchGate. (2008).

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound CAS#: 183198-49-4 [amp.chemicalbook.com]

- 3. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Desloratadine - LKT Labs [lktlabs.com]

- 10. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents [patents.google.com]

- 12. US20060135547A1 - Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine - Google Patents [patents.google.com]

- 13. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uspnf.com [uspnf.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchr.org [jchr.org]

An In-depth Technical Guide to the Chemical Structure and Isomerism of Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently demonstrated that a profound understanding of a drug molecule's fundamental chemical properties is the bedrock of successful and compliant pharmaceutical development. This guide is crafted not as a rigid protocol, but as a comprehensive exploration of desloratadine, a cornerstone in allergy treatment. We will dissect its chemical architecture and the nuances of its isomeric forms, moving beyond mere descriptions to illuminate the causal relationships between structure, synthesis, and analytical control. The methodologies and principles detailed herein are designed to be self-validating, providing a robust framework for researchers and developers to ensure the quality, safety, and efficacy of this vital antihistamine.

Introduction to Desloratadine: A Second-Generation Antihistamine

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the principal active metabolite of loratadine, formed by decarboethoxylation, and exhibits a significantly higher histamine H1 receptor binding affinity than its parent compound.[3][4] Desloratadine functions as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling cascade initiated by histamine.[5] This mechanism underpins its efficacy in alleviating the symptoms of allergic reactions.

The Chemical Architecture of Desloratadine

The chemical structure of desloratadine is a tricyclic system with the IUPAC name 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[6][7]cyclohepta[1,2-b]pyridine.[8] Its molecular formula is C₁₉H₁₉ClN₂ with a molecular weight of 310.82 g/mol .[8]

Caption: Chemical structure of Desloratadine.

The molecule's architecture is characterized by a central seven-membered ring fused with a benzene and a pyridine ring, and a piperidinylidene moiety attached at the 11-position. This intricate three-dimensional arrangement is the basis for its unique isomeric properties.

The Complex World of Desloratadine Isomerism

The isomeric landscape of desloratadine is multifaceted, encompassing both stereoisomerism and constitutional isomerism. A thorough understanding of these isomeric forms is paramount for ensuring the quality and safety of the drug substance.

Helical Chirality and Atropisomerism: The Dynamic Nature of Desloratadine

Desloratadine is an intriguing example of a molecule that exhibits helical chirality.[9] Due to the non-planar, twisted nature of its tricyclic core, the molecule lacks a plane of symmetry and can exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are in rapid conformational equilibrium at room temperature, a phenomenon known as atropisomerism.[9][10]

Caption: Rapid interconversion of Desloratadine's helical enantiomers.

The energy barrier for this interconversion is low, meaning the individual enantiomers cannot be isolated under normal conditions.[9] However, derivatization, such as N-oxidation, can "lock" the molecule into stable, helically chiral enantiomers, allowing for the investigation of their differential biological activities.[9] This highlights the critical role of conformational dynamics in the interaction of desloratadine with its biological target.

"Iso Desloratadine": A Critical Process-Related Impurity

During the synthesis of desloratadine, a key constitutional isomer, commonly referred to as "this compound" or Desloratadine EP Impurity B, can be formed.[6][9][11] Its chemical name is 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydropyridin-4-yl)-5H-benzo[6][7]cyclohepta[1,2-b]pyridine.[9]

Caption: Structural comparison of Desloratadine and Iso-Desloratadine.

The formation of this compound is a critical concern in the manufacturing process as it represents a significant impurity that must be controlled to meet regulatory requirements.[6] The key structural difference lies in the position of the double bond in the piperidine ring. In desloratadine, it is an exocyclic double bond connecting the piperidine ring to the tricyclic system, whereas in this compound, it is an endocyclic double bond within the piperidine ring.

While specific pharmacological and toxicological data for this compound are not extensively published in publicly available literature, its control is mandated by pharmacopoeias, indicating its potential to affect the safety and efficacy of the final drug product.[6][9][11] The principle of controlling process-related impurities is a cornerstone of Good Manufacturing Practices (GMP) to ensure patient safety. The presence of such isomers can potentially lead to altered receptor binding, different metabolic profiles, and unforeseen toxicities.

Synthesis and Control of Isomeric Impurities

The primary route for the industrial synthesis of desloratadine is through the decarboethoxylation of its precursor, loratadine.[12] This reaction is typically carried out under basic conditions.

Caption: Simplified reaction pathway for Desloratadine synthesis and Iso-Desloratadine formation.

The formation of this compound is a competing side reaction. The optimization of reaction conditions is therefore crucial to minimize its formation. Key parameters to control include:

-

Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can favor the formation of the more thermodynamically stable this compound.

-

Base Concentration: The choice and concentration of the base can influence the reaction pathway.

-

Solvent System: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the ratio of desloratadine to this compound.

A representative laboratory-scale synthesis protocol for desloratadine from loratadine is as follows:

-

Reaction Setup: A round-bottom flask is charged with loratadine, an alcoholic solvent (e.g., ethanol), and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[13]

-

Reaction: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) and stirred for a specified period. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, to ensure complete conversion of loratadine while minimizing the formation of this compound.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed, and dried. Further purification is typically achieved by recrystallization from an appropriate solvent to remove residual impurities, including this compound.

Analytical Methodologies for Isomer Separation and Quantification

Robust analytical methods are essential for the separation and quantification of desloratadine from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Reversed-Phase HPLC for Impurity Profiling

A validated reversed-phase HPLC (RP-HPLC) method is the standard for determining the purity of desloratadine and quantifying impurities like this compound.

Typical RP-HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar desloratadine and its isomers. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The ratio of aqueous to organic phase is optimized to achieve the desired retention and resolution. The pH of the buffer is a critical parameter for controlling the ionization state of the analytes and influencing their retention. |

| Detection | UV at approximately 280 nm | Desloratadine and its related compounds have a strong UV chromophore, allowing for sensitive detection. |

| Flow Rate | Typically 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |

| Column Temperature | Controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Experimental Protocol for HPLC Analysis:

-

Standard and Sample Preparation: Prepare standard solutions of desloratadine and any available impurity reference standards (e.g., this compound) at known concentrations in a suitable diluent. Prepare the sample solution of the desloratadine drug substance or product at a specified concentration.

-

Chromatographic System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Data Analysis: Identify the peaks corresponding to desloratadine and its impurities based on their retention times relative to the reference standards. Calculate the percentage of each impurity using the peak areas.

Chiral Chromatography for Enantiomeric Analysis

While the enantiomers of desloratadine rapidly interconvert, chiral HPLC can be used to study this dynamic process and to separate stable, derivatized enantiomers.[14] Polysaccharide-based chiral stationary phases (CSPs) are often effective for such separations.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of desloratadine and its isomers.

-

¹H and ¹³C NMR: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous differentiation between desloratadine and this compound based on their distinct chemical shifts and coupling patterns.[15]

-

Mass Spectrometry: Confirms the molecular weight of the compounds and provides information about their fragmentation patterns, which can be used for structural identification.[8]

Conclusion and Future Perspectives

A comprehensive understanding of the chemical structure and isomerism of desloratadine is fundamental to its development, manufacturing, and quality control. The presence of the structural isomer, this compound, as a process-related impurity necessitates stringent control during synthesis and the use of robust analytical methods for its quantification. While the helical chirality of desloratadine presents an interesting academic aspect of its stereochemistry, the rapid interconversion of its enantiomers at room temperature simplifies its pharmaceutical development as a racemic mixture.

Future research in this area could focus on the development of more efficient and greener synthetic routes that further minimize the formation of this compound. Additionally, a more detailed investigation into the pharmacological and toxicological profiles of this compound and other potential impurities would provide a more complete understanding of their risk to patient safety and further justify the established control strategies. As analytical technologies continue to advance, the development of even more sensitive and rapid methods for impurity profiling will remain a key area of focus in ensuring the highest quality of desloratadine for patients worldwide.

References

-

Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society, 2020.

-

IsoDesloratadine; Desloratadine Impurity B (EP). GalChimia.

-

Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI, 2023.

-

Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. Journal of Pharmaceutical and Biomedical Analysis, 2025.

-

Desloratadine EP Impurity B. Chemicea.

-

Comparative pharmacology of H1 antihistamines: clinical relevance. The American Journal of Medicine, 2002.

-

Pharmacology Review(s) - accessdata.fda.gov. FDA.

-

Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics, 2008.

-

This compound||For Research. Benchchem.

-

Desloratadine and loratadine do not show toxicity in concentrations of the anti-inflammatory range. ResearchGate.

-

Pharmacology of desloratadine: Special characteristics. ResearchGate.

-

DESLORATADINE TABLETS. Teva Canada.

-

The pharmacologic profile of desloratadine: a review. Allergy, 2001.

-

Pharmacological and clinical properties of desloratadine vs. loratadine: An evidence-based differentiation. ResearchGate.

-

Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 2019.

-

Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells. MDPI, 2023.

-

Aerius, INN-desloratadine. European Medicines Agency.

-

Desloratadine. PubChem.

-

Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Chemical Biology, 2025.

-

Cytotoxicity study of transdermal desloratadine delivery system on murine melanoma and human dermal fibroblast cell cultures. Research Results in Pharmacology, 2025.

-

FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research.

-

Histological and Biochemical Evaluation of the Effect of Desloratadine Drug in Hepatic Tissues. Journal of Hunan University Natural Sciences, 2021.

-

Desloratadine synthesis. ChemicalBook.

-

Biochemical characterization of desloratadine, a potent antagonist of the human histamine H-1 receptor. ResearchGate.

-

The pharmacologic profile of desloratadine: a review (2001). Semantic Scholar.

-

Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. International Archives of Allergy and Immunology, 2004.

-

Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 2013.

-

Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Journal of Applied Pharmaceutical Science, 2020.

-

Desloratadine Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.

-

“Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 2020.

-

Process for the production of desloratadine. Google Patents.

-

Public Assessment Report Scientific discussion Desloratadine Double‐e Pharma 5 mg, film. Geneesmiddeleninformatiebank.

-

DESLORATIDINE. ORGANIC SPECTROSCOPY INTERNATIONAL.

-

Desloratadine. USP.

-

desloratadine-teva-epar-public-assessment-report_en.pdf. EMA.

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desloratadine EP Impurity B | 183198-49-4 [chemicea.com]

- 7. Comparative pharmacology of H1 antihistamines: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 11. IsoDesloratadine; Desloratadine Impurity B (EP) - GalChimia [catalog.galchimia.com]

- 12. benchchem.com [benchchem.com]

- 13. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 14. Desloratadine EP Impurity B DiHCl (this compound DiHCl) [cymitquimica.com]

- 15. jocpr.com [jocpr.com]

Understanding the Origin of Desloratadine Impurities: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, the primary active metabolite of loratadine, is a potent, non-sedating, second-generation H1-receptor antagonist widely used in the treatment of allergic conditions. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. This guide provides a comprehensive exploration of the origins of Desloratadine impurities, delving into their formation through both synthetic and degradation pathways. We will examine the underlying chemical mechanisms, discuss the critical role of formulation excipients, and present detailed analytical protocols for their identification and control, all within the framework of global regulatory expectations set by the International Council for Harmonisation (ICH).

The Regulatory Landscape: Why Impurity Profiling is Non-Negotiable

The control of impurities in new drug substances is rigorously governed by ICH guidelines, primarily ICH Q3A(R2). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which an impurity's structure must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For potent, potentially genotoxic impurities, the ICH M7 guideline introduces a more stringent, risk-based approach, often requiring control at or below a Threshold of Toxicological Concern (TTC). Understanding these regulatory requirements is the foundation upon which a robust impurity control strategy is built.

Impurities Originating from the Synthetic Route

Process-related impurities are those that arise during the manufacturing of the Desloratadine API. Their presence is a direct reflection of the chosen synthetic pathway, raw materials, intermediates, and reaction conditions. A common and economically significant route to Desloratadine involves the hydrolysis or decarbethoxylation of its parent compound, Loratadine.

Caption: Synthetic pathway from Loratadine to Desloratadine and associated process impurities.

Starting Material and Intermediate-Related Impurities

-

Loratadine (USP Related Compound B): The most straightforward process impurity is unreacted Loratadine. Its presence indicates an incomplete hydrolysis reaction. Control is achieved by optimizing reaction time, temperature, and reagent concentration, followed by effective downstream purification.

-

8-Bromo-Desloratadine (USP Related Compound A): This impurity arises if brominated analogues are present in the starting materials used for the synthesis of the core tricyclic structure. It is crucial to control the purity of early-stage raw materials to prevent the carry-over of such structural analogues.

-

N-Methyl Desloratadine: This compound can be an intermediate in certain synthetic routes or a by-product. Its formation depends heavily on the specific reagents and pathways employed.

-

Deschloro-Desloratadine: The absence of the critical chlorine atom on the benzene ring points to an impurity in the starting material, specifically the chlorobenzyl chloride derivative used in building the tricyclic core.

Reagent and Catalyst-Related Impurities

These include inorganic salts resulting from the manufacturing process and residues of catalysts or reagents. While typically removed during work-up and purification, their levels must be monitored according to ICH Q3C (for residual solvents) and Q3D (for elemental impurities).

Degradation-Related Impurities

Degradation products form during the storage of the API or the manufacturing and storage of the finished drug product. Their formation is often influenced by environmental factors (light, heat, moisture) and interactions with excipients. Forced degradation studies, a regulatory requirement, are performed to understand the intrinsic stability of the drug and identify likely degradation pathways.

Caption: Major degradation pathways for Desloratadine under various stress conditions.

Excipient Incompatibility: The Case of N-Formyldesloratadine

One of the most significant challenges in formulating Desloratadine is its propensity for degradation in the presence of common excipients, particularly reducing sugars like lactose. This interaction leads to the formation of N-Formyldesloratadine , a major degradation product.

-

Causality: The piperidine ring in Desloratadine contains a secondary amine. This amine can react with the aldehyde group of lactose (in its open-chain form) via the Maillard reaction. Alternatively, degradation products of excipients, such as formic acid, can directly N-formylate the amine. This highlights the critical importance of excipient selection and the use of stabilizers, such as basic salts of calcium or magnesium, to maintain a micro-pH that inhibits this reaction.

Oxidative, Thermal, and Hydrolytic Degradation

Forced degradation studies have shown that Desloratadine is particularly susceptible to thermal and oxidative stress, and to a lesser extent, basic hydrolysis.

-

Dehydrodesloratadine: This is a common oxidative degradation product, resulting from the formation of a double bond in the cyclohepta[1,2-b]pyridine ring system.

-

Hydrolytic Degradation: While relatively stable in acidic and neutral conditions, Desloratadine shows some degradation under strong basic conditions.

A Special Case: N-Nitroso-Desloratadine (A Genotoxic Impurity)

In recent years, N-nitroso drug substance-related impurities (NDSRIs) have become a major safety concern due to their classification as probable human carcinogens. Desloratadine, with its secondary amine moiety, is susceptible to nitrosation.

-

Formation Mechanism: N-Nitroso-Desloratadine can form if the API is exposed to nitrosating agents, such as nitrite ions (which can be present as impurities in excipients or water), under acidic conditions.

-

Regulatory Imperative: Given its potential genotoxicity, N-Nitroso-Desloratadine must be controlled at very low levels (parts per billion), as stipulated by ICH M7 guidelines. This necessitates the use of highly sensitive and specific analytical methods, such as LC-MS/MS, for its detection and quantification.

| Impurity Name | Common Origin | Classification |

| Loratadine | Synthesis | Process-Related |

| 8-Bromo-Desloratadine | Synthesis | Process-Related |

| Deschloro-Desloratadine | Synthesis / Degradation | Process/Degradation |

| Dehydrodesloratadine | Degradation | Oxidative Degradant |

| N-Formyldesloratadine | Degradation | Excipient Incompatibility |

| N-Nitroso-Desloratadine | Degradation | Genotoxic Impurity |

| Table 1: Summary of Common Desloratadine Impurities and Their Origins. |

Analytical Strategies for Identification and Control

A robust analytical program is essential for identifying, quantifying, and controlling impurities. The choice of technique is driven by the nature of the impurity and the required sensitivity.

Caption: General analytical workflow for impurity profiling and control.

Protocol: General Impurity Profiling by RP-HPLC-UV

This method is a workhorse for routine quality control, suitable for separating and quantifying known and unknown process and degradation impurities. The following is a representative protocol based on pharmacopeial and published methods.

Objective: To separate Desloratadine from its known related compounds and potential degradation products.

Methodology:

-

System Preparation:

-

Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 7.0.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Elution: Isocratic or gradient elution. A typical starting point is a 70:30 mixture of Mobile Phase B and Mobile Phase A.

-

Flow Rate: 1.0 mL/min.

-

Detection: 276 nm.

-

Column Temperature: 30°C.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a solution of Desloratadine Reference Standard (RS) in the mobile phase at a known concentration (e.g., 0.08 mg/mL).

-

Sample Solution: Prepare a solution of the Desloratadine API or drug product in the mobile phase to achieve a similar concentration as the Standard Solution.

-

System Suitability Solution (SSS): Prepare a solution containing Desloratadine RS and key impurity markers (e.g., Loratadine) to verify the system's performance.

-

-

Chromatographic Run & System Suitability:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the SSS. Verify that the system meets pre-defined criteria:

-

Resolution: The resolution between Desloratadine and the closest eluting impurity peak should be ≥ 2.0.

-

Tailing Factor: The tailing factor for the Desloratadine peak should be ≤ 2.0.

-

Precision: The relative standard deviation (RSD) for replicate injections of the Desloratadine peak should be ≤ 2.0%.

-

-

-

Analysis and Calculation:

-

Inject the standard and sample solutions.

-

Identify impurity peaks in the sample chromatogram based on their relative retention times (RRT) compared to the Desloratadine peak.

-

Calculate the percentage of each impurity using the peak area of Desloratadine from the standard solution for quantification, applying appropriate relative response factors (RRF) if known.

-

| Parameter | Specification | Causality/Rationale |

| Column | C18 Reverse-Phase | Provides good retention and separation for the moderately polar Desloratadine and its related compounds. |

| Mobile Phase | Buffered Acetonitrile/Methanol | Controls ionization of the basic API for consistent peak shape and retention. Organic modifier elutes compounds. |

| Detection Wavelength | 276 nm | A wavelength of high absorbance for Desloratadine, providing good sensitivity for the API and its chromophoric impurities. |

| System Suitability | Resolution, Tailing, RSD | Ensures the analytical system is performing correctly and can reliably separate and quantify the impurities. |

| Table 2: Key Parameters and Rationale for the RP-HPLC-UV Method. |

Protocol: Trace-Level Quantification of N-Nitroso-Desloratadine by LC-MS/MS

Due to the extremely low limits required for genotoxic impurities, a highly sensitive and selective method like LC-MS/MS is mandatory. This protocol is based on advanced analytical approaches developed for NDSRIs.

Objective: To detect and quantify N-Nitroso-Desloratadine in API and drug products at ppb levels.

Methodology:

-

System Preparation:

-

Chromatograph: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Why HILIC? In reverse-phase, the non-polar Desloratadine API is strongly retained and can cause significant ion suppression for trace-level impurities. HILIC allows the more polar N-Nitroso-Desloratadine to elute before the bulk API, minimizing matrix effects and improving sensitivity.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

-

Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of N-Nitroso-Desloratadine certified reference material in acetonitrile (e.g., 1 mg/mL).

-

Working Standards: Perform serial dilutions from the stock solution with acetonitrile to create a calibration curve in the desired range (e.g., 1.0 to 50 ng/mL).

-

Sample Solution: Dissolve a precisely weighed amount of the Desloratadine API or crushed tablets in acetonitrile to a final concentration (e.g., 0.5 mg/mL).

-

-

MS/MS Method Development (MRM):

-

Infuse a dilute standard of N-Nitroso-Desloratadine to determine the precursor ion (Q1), which will be the protonated molecule [M+H]+.

-

Perform a product ion scan to identify characteristic fragment ions (Q3).

-

Select at least two specific and intense precursor-to-product ion transitions for MRM. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

-

-

Analysis and Quantification:

-

Inject the standards to establish a calibration curve (peak area vs. concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.

-

Inject the sample solutions.

-

Quantify the amount of N-Nitroso-Desloratadine in the sample by interpolating its peak area from the calibration curve. The result is typically reported in ppm or ppb relative to the API.

-

| Parameter | Specification | Causality/Rationale |